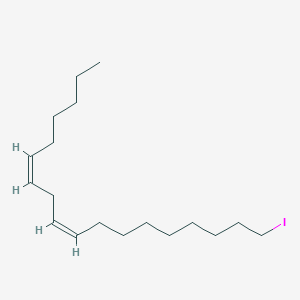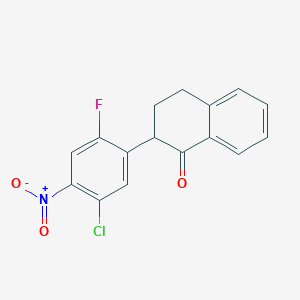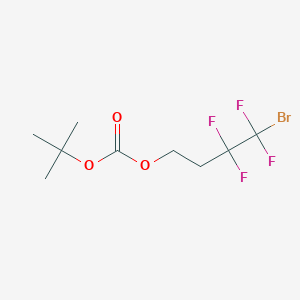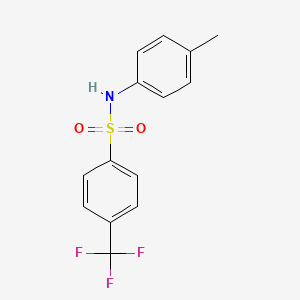![molecular formula C10H15NO2 B12086312 (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol is an organic molecule featuring a furan ring substituted with a cyclopropylmethylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination. This involves the reaction of a furan aldehyde with cyclopropylmethylamine in the presence of a reducing agent like sodium borohydride.
Hydroxymethylation: The hydroxymethyl group can be introduced through the hydroxymethylation of the furan ring, often using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can undergo hydrogenation to form tetrahydrofuran derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its functional groups allow for cross-linking and other modifications that enhance material performance.
Mechanism of Action
The mechanism of action of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyclopropylmethylamino group can form hydrogen bonds and other interactions with biological targets, while the furan ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
(5-{[(Methyl)amino]methyl}furan-2-yl)methanol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
(5-{[(Ethyl)amino]methyl}furan-2-yl)methanol: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
(5-{[(Phenyl)amino]methyl}furan-2-yl)methanol: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
Uniqueness
The uniqueness of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol lies in the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[5-[(cyclopropylmethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H15NO2/c12-7-10-4-3-9(13-10)6-11-5-8-1-2-8/h3-4,8,11-12H,1-2,5-7H2 |
InChI Key |
DGEMJIKHBOHWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)












